N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide
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Overview
Description
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a chemical compound with a unique structure that has garnered interest in various scientific fields. Its distinct molecular configuration makes it a valuable candidate for drug discovery and material science applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine derivatives. The key steps include:
Formation of the Piperidine Derivative: This involves the reaction of piperidine with dimethylsulfamoyl chloride under basic conditions to yield the dimethylsulfamoyl piperidine intermediate.
Synthesis of the Pyridine Derivative: The pyridine derivative is synthesized by introducing a methylsulfanyl group to the pyridine ring, followed by carboxylation.
Coupling Reaction: The final step involves coupling the piperidine and pyridine derivatives using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular interactions.
Industry: Utilized in material science for developing innovative materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide: shares similarities with other piperidine and pyridine derivatives, such as:
Uniqueness
- Structural Features : The combination of the dimethylsulfamoyl piperidine and methylsulfanyl pyridine moieties gives it unique chemical properties.
- Reactivity : Its ability to undergo diverse chemical reactions makes it a versatile compound for various applications.
- Applications : Its potential in drug discovery and material science sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S2/c1-18(2)24(21,22)19-9-6-12(7-10-19)11-17-14(20)13-5-4-8-16-15(13)23-3/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIKJFWDWRVYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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